Acetamide,N-[2-[3,4-dihydro-7-[[[(3R,4R)-4-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]-3-piperidinyl]oxy]methyl]-1(2H)-quinolinyl]ethyl]-
Description
This compound is a structurally complex acetamide derivative featuring a piperidinyl-quinolinyl core substituted with methoxyphenyl ether and propoxy linkers. Its molecular formula is C₃₅H₄₁N₃O₆ (inferred from analogs in ), with a molecular weight of approximately 600–620 g/mol. Key structural motifs include:
Properties
Molecular Formula |
C36H47N3O5 |
|---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
N-[2-[7-[[(3R,4R)-4-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]piperidin-3-yl]oxymethyl]-3,4-dihydro-2H-quinolin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C36H47N3O5/c1-27(40)38-18-20-39-19-5-8-30-11-10-28(23-34(30)39)25-44-36-24-37-17-16-33(36)29-12-14-32(15-13-29)43-22-6-21-42-26-31-7-3-4-9-35(31)41-2/h3-4,7,9-15,23,33,36-37H,5-6,8,16-22,24-26H2,1-2H3,(H,38,40)/t33-,36+/m1/s1 |
InChI Key |
YKAHCPSTICMMFK-ILFWFZRHSA-N |
Isomeric SMILES |
CC(=O)NCCN1CCCC2=C1C=C(C=C2)CO[C@H]3CNCC[C@@H]3C4=CC=C(C=C4)OCCCOCC5=CC=CC=C5OC |
Canonical SMILES |
CC(=O)NCCN1CCCC2=C1C=C(C=C2)COC3CNCCC3C4=CC=C(C=C4)OCCCOCC5=CC=CC=C5OC |
Origin of Product |
United States |
Biological Activity
Acetamide, N-[2-[3,4-dihydro-7-[[[(3R,4R)-4-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]-3-piperidinyl]oxy]methyl]-1(2H)-quinolinyl]ethyl]- is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 500.62 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Anticholinesterase Activity
Recent studies have shown that compounds with quinoline structures exhibit significant anticholinesterase activity. For instance, derivatives of quinoline have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
- Case Study : A study evaluated several quinoline derivatives and found that some exhibited IC50 values as low as 0.56 µM against BChE, indicating strong inhibitory potential . The presence of electronegative oxygen atoms in the structure was linked to enhanced activity.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. Quinoline derivatives have shown promise in inhibiting pro-inflammatory cytokines and mediators.
- Research Findings : In vitro studies demonstrated that certain quinoline-based compounds significantly reduced the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential role in managing inflammatory conditions.
Anticancer Potential
Quinoline derivatives are being explored for their anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Case Study : A recent investigation highlighted that specific modifications to the quinoline structure enhanced cytotoxicity against various cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 10 µM .
The biological activity of Acetamide, N-[2-[3,4-dihydro-7-[[[(3R,4R)-4-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]-3-piperidinyl]oxy]methyl]-1(2H)-quinolinyl]ethyl]- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts by inhibiting enzymes such as AChE and BChE, which are involved in neurotransmitter degradation.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines, thereby reducing inflammation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to decreased tumor growth.
Data Table: Biological Activities Overview
Scientific Research Applications
Pharmacological Research
Acetamide derivatives have been investigated for their potential as pharmacological agents. The compound's structure suggests it could interact with various biological targets, including receptors involved in neurological and psychiatric disorders.
Case Study: Antidepressant Activity
Research has indicated that compounds similar to Acetamide may exhibit antidepressant properties by modulating neurotransmitter systems. A study highlighted the role of similar quinoline derivatives in enhancing serotonin and norepinephrine levels in animal models, suggesting a pathway for developing new antidepressants .
Anticancer Properties
The quinoline scaffold has been historically associated with anticancer activity. Acetamide's structural features may contribute to its potential efficacy against cancer cells.
Case Study: In Vitro Studies
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and the regulation of cell cycle proteins . These findings support further exploration of Acetamide as a lead compound for anticancer drug development.
Antimicrobial Activity
Recent studies have shown that quinoline derivatives possess antimicrobial properties against various pathogens. Acetamide's unique structure may enhance its efficacy against resistant strains of bacteria and fungi.
Case Study: Antibacterial Efficacy
A series of experiments evaluated the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, warranting further investigation into Acetamide's potential as an antimicrobial agent .
Synthetic Routes
Acetamide can be synthesized through various chemical reactions involving starting materials that are readily available in laboratories. The synthesis typically involves:
- Formation of the Quinoline Core : Utilizing cyclization reactions to construct the quinoline structure.
- Functionalization : Introducing substituents such as methoxy and piperidine groups to enhance biological activity.
Table: Summary of Synthesis Methods
| Method | Description | Yield |
|---|---|---|
| Cyclization | Formation of quinoline via cyclization reactions | Varies |
| Functionalization | Introduction of piperidine and methoxy groups | Varies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Structural analogs were identified using Tanimoto coefficients () and Murcko scaffold clustering (). Key comparisons include:
Notes:
- Tanimoto coefficients (range: 0–1) were calculated using Morgan fingerprints (). A score >0.5 indicates significant structural overlap.
- The target compound shares the highest similarity with CAS 777934-02-8 (Tanimoto ~0.65–0.70), likely due to shared piperidine/piperazine and methoxyphenyl motifs .
Pharmacokinetic and Physicochemical Properties
Key Findings :
- Compared to SAHA (a known HDAC inhibitor), the target compound’s larger size may reduce cell permeability but enhance target specificity .
Bioactivity and Target Engagement
- Kinase inhibition: Analog CAS 777934-02-8 showed moderate binding to PI3K/AKT pathway kinases (IC₅₀ ~10–50 µM) in . The target compound’s extended quinolinyl chain may improve affinity .
- Epigenetic modulation : Compounds with methoxyphenyl ethers (e.g., aglaithioduline in ) exhibit HDAC8 inhibition. Structural alignment suggests the target compound may share this activity .
- Activity cliffs: Minor structural changes (e.g., replacing piperazine with piperidine in CAS 777934-02-8) can drastically alter potency, as seen in activity landscape models () .
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
